Eriodictyol 7-glucuronide

概要

説明

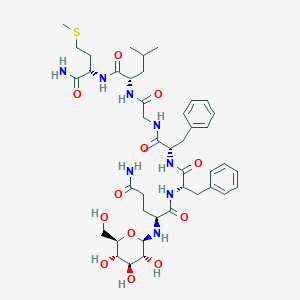

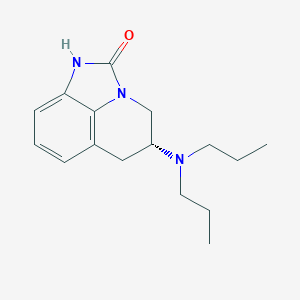

Eriodictyol 7-O-glucuronide (also known as EDG) is a flavonoid, a type of natural compound derived from certain plants . It is found in Cosmos sulphureus and is used in studying inflammatory diseases, such as arthritis and allergic reactions .

Molecular Structure Analysis

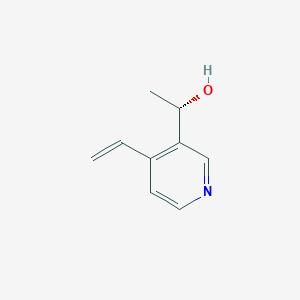

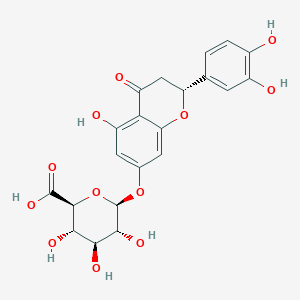

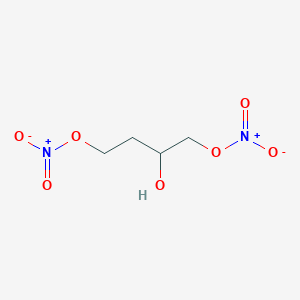

Eriodictyol 7-O-glucuronide has the chemical formula C21H20O12 and a molecular weight of 464.38 g/mol. It consists of a flavanone backbone with a sugar moiety attached to its hydroxyl group.Physical And Chemical Properties Analysis

Eriodictyol 7-O-glucuronide has a molecular weight of 464.38 g/mol. Its physical and chemical properties such as boiling point and density are predicted to be 894.7±65.0 °C and 1.758±0.06 g/cm3 respectively .科学的研究の応用

Partial Agonist of PPARγ

Eriodictyol 7-glucuronide has been studied for its potential as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is significant in treating type 2 diabetes. Research indicates that metabolites of eriocitrin, such as eriodictyol 7-O-glucuronide, could be potent partial agonists of PPARγ, suggesting their potential application in diabetes treatment and associated metabolic diseases (Gangadhariah et al., 2022).

Nrf2 Activation and Protection Against Cisplatin-Induced Toxicity

Eriodictyol 7-glucuronide has been identified as a novel activator of the nuclear factor E2-related factor 2 (Nrf2) pathway. This activation is crucial for cellular defense mechanisms against oxidative stress. In studies, it has shown potential in protecting against cisplatin-induced toxicity, suggesting its use in mitigating the side effects of certain cancer treatments (Hu et al., 2012).

Antioxidant Activity

The antioxidant properties of eriodictyol 7-glucuronide have been a subject of interest. Studies have shown that its metabolites, such as eriodictyol, exhibit strong antioxidative activity, potentially more potent than α-tocopherol. This suggests its use in applications targeting oxidative stress and related disorders (Miyake et al., 1997).

Neuroprotective Effects

Research has indicated the neuroprotective potential of eriodictyol 7-glucuronide. Studies on neuron-like PC12 cells have demonstrated that eriodictyol, a related compound, protects against oxidative stress-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases (Lou et al., 2012).

Anti-inflammatory and Antioxidative Effects in Exercise

Eriodictyol 7-glucuronide has been explored for its preventive effects against oxidative stress during acute exercise. This flavonoid demonstrated the ability to suppress increases in oxidative stress markers in rat livers induced by exercise, suggesting its potential in sports medicine and health maintenance (Minato et al., 2003).

Effects on Glucose Uptake and Insulin Resistance

The flavonoid has been studied for its impact on glucose uptake and insulin resistance. Eriodictyol, a compound related to eriodictyol 7-glucuronide, has shown to increase insulin-stimulated glucose uptake and improve insulin resistance in vitro, indicating its potential role in diabetes management (Zhang et al., 2012).

Antitumor Activity in Glioma

Eriodictyol 7-glucuronide has been explored for its antitumor effects, particularly in glioma. Studies indicate that eriodictyol can inhibit proliferation, metastasis, and induce apoptosis in glioma cells, suggesting its potential as a therapeutic agent in oncology (Li et al., 2020).

作用機序

Eriodictyol 7-O-glucuronide has been found to have potential health importance. It has been predicted to clarify the mode of action in various cellular and molecular pathways . It has been revealed to offer significant protection against cerebral ischemic injury via the upregulating of the Nrf2/ARE pathways .

Safety and Hazards

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16+,17+,18-,19+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSORAXGDTRAEMV-ZJIWIORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928088 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eriodictyol 7-glucuronide | |

CAS RN |

133360-47-1 | |

| Record name | (2R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5-hydroxy-4-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133360-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eriodictyol 7-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133360471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fertilization impact the levels of Eriodictyol 7-glucuronide in chokeberry fruit?

A2: Interestingly, applying different fertilization strategies to chokeberry plants seems to influence the concentration of Eriodictyol 7-glucuronide in the fruit. [] Specifically, chokeberries treated with the commercial fertilizer Alkalin exhibited the highest content of Eriodictyol 7-glucuronide compared to control groups or those treated with manganese. This finding suggests that specific nutrient availability might influence the biosynthesis or accumulation of this compound in the fruit.

Q2: Is there evidence that Eriodictyol 7-glucuronide follows Lipinski's Rule of Five?

A3: The provided research does not directly address whether Eriodictyol 7-glucuronide adheres to Lipinski's Rule of Five. [] This rule is used to assess the drug-likeness of a molecule based on its molecular weight, lipophilicity, and hydrogen bonding characteristics. Further investigation into the physicochemical properties of Eriodictyol 7-glucuronide is needed to determine its compliance with these parameters.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)